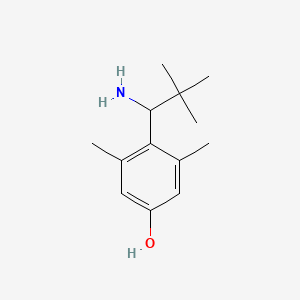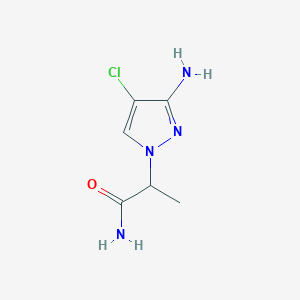![molecular formula C8H15NS B13073863 1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)
1-Azabicyclo[3.3.1]nonane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[331]nonane-4-thiol is a bicyclic compound featuring a nitrogen atom and a thiol group This compound is part of the azabicyclo[331]nonane family, which is known for its structural complexity and biological significance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.3.1]nonane-4-thiol can be achieved through several methods. One common approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been found effective in constructing the azabicyclo[3.3.1]nonane framework . Another method includes the Mannich-type cyclization to form the key indole-fused azabicyclo[3.3.1]nonane intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The SmI2-mediated radical cyclization is particularly promising for industrial applications due to its efficiency and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[3.3.1]nonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.3.1]nonane-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-4-thiol involves its interaction with molecular targets through its thiol and nitrogen groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Azabicyclo[3.3.1]nonane-4-thiol can be compared with other similar compounds such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in electrochemical analysis.
2-Azaadamantane N-oxyl (AZADO): Another bicyclic compound with similar structural features.
Nortropine N-oxyl (NNO): Used in various chemical reactions due to its high reactivity.
These compounds share the bicyclic structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1-Azabicyclo[33
Propiedades
Fórmula molecular |
C8H15NS |
|---|---|
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
1-azabicyclo[3.3.1]nonane-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 |
Clave InChI |
RLLHREDMNHASEY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(C1)CCC2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


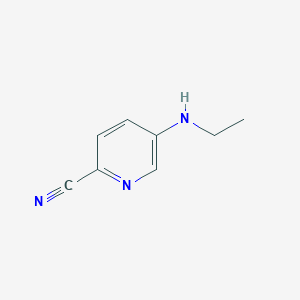
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)

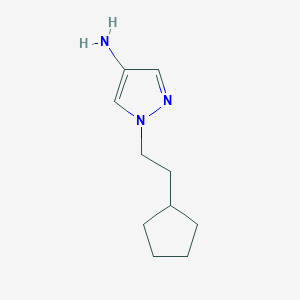
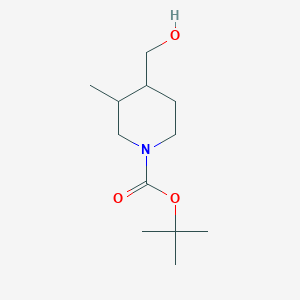

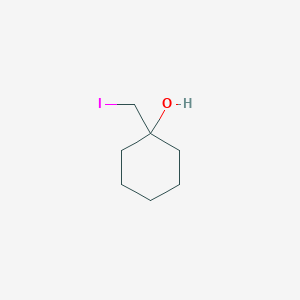

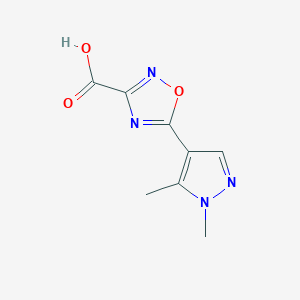
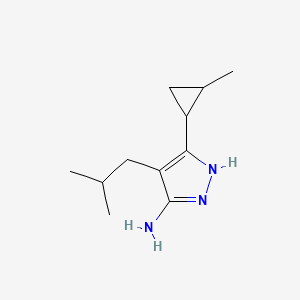

![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
